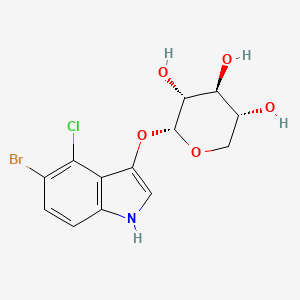

![molecular formula C30H36Cl2N2P2Ru B6336345 Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97% CAS No. 1196467-26-1](/img/structure/B6336345.png)

Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

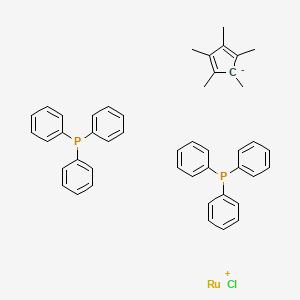

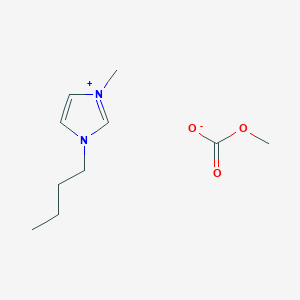

Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97% (DCBPPR) is a coordination compound of ruthenium(II) and a phosphine ligand. It is a white powder that is soluble in organic solvents. DCBPPR is used in a variety of scientific research applications, such as catalysis, electrochemical studies, and spectroscopy.

Applications De Recherche Scientifique

Electrochemical Detection

Dichlorobis[3-(diphenylphosphino)propylamine]ruthenium(II) shows potential in electrochemical applications. A study by Abu-Nameh (2020) utilized a related ruthenium complex for the electrochemical detection of tadalafil, demonstrating a linear range between 30.0 and 80.0 μM with notable detection and quantitation limits (Abu-Nameh, 2020).

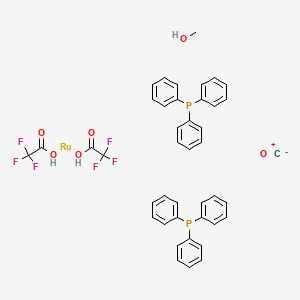

Catalysis in Organic Reactions

Srivastava et al. (2003) reported the use of a dichlorotris(triphenylphosphine)ruthenium(II) complex in the liquid phase hydroformylation of propene, demonstrating its catalytic capabilities (Srivastava et al., 2003).

Synthesis of Hybrid Complexes

Warad et al. (2010) investigated the synthesis of hybrid 3-(triethoxysilyl)propylamine phosphine ruthenium(II) complexes, highlighting their structural behaviors and potential applications in materials science (Warad et al., 2010).

Spectroscopy and Emission Studies

Klassen and Crosby (1968) studied the absorption and emission properties of ruthenium(II) complexes with tertiary phosphine ligands, indicating potential applications in spectroscopy (Klassen & Crosby, 1968).

Homogeneous Hydrogen Transfer

Speier and Markó (1981) explored the role of dichlorotris(triphenylphosphine)ruthenium(II) in homogeneous hydrogen transfer from alcohols to olefins, providing insights into reaction mechanisms and catalyst roles (Speier & Markó, 1981).

Phase Transfer-Catalyzed Reduction Reactions

Januszkiewicz and Alpar (1983) demonstrated the efficiency of dichlorotris(triphenylphosphine)ruthenium(II) in phase transfer-catalyzed reduction reactions, indicating its usefulness in organic synthesis (Januszkiewicz & Alpar, 1983).

Anticancer Activity Evaluation

Oliveira et al. (2020) synthesized ruthenium(ii) diclofenac-based complexes and evaluated their anticancer activity against various tumor cell lines, suggesting potential in medical research (Oliveira et al., 2020).

Chiral Atropisomeric Chelating Diphosphine Ligands

Benincori et al. (1995) presented ruthenium(II) dichloride complexes as new chiral atropisomeric heterocyclic ligands, important for stereoselective reactions in organic chemistry (Benincori et al., 1995).

Mécanisme D'action

Target of Action

Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II) is a complex compound that primarily acts as a catalyst

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II). For instance, factors such as temperature, pH, and the presence of other chemicals can affect the catalytic activity of the compound . .

Propriétés

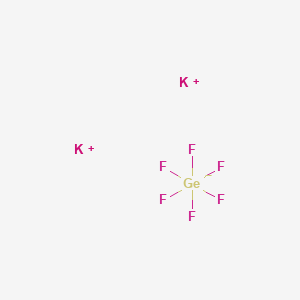

IUPAC Name |

dichlororuthenium;3-diphenylphosphanylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H18NP.2ClH.Ru/c2*16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;;;/h2*1-6,8-11H,7,12-13,16H2;2*1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZFSEGMJUGESY-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2.Cl[Ru]Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36Cl2N2P2Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(2R,5R)-2,5-Dimethyl-1-phospholano]phenyl}1,3-dioxolane, 97%](/img/structure/B6336311.png)

![Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate, 95% [cataCXium© FBu]](/img/structure/B6336325.png)

![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine tetrahydrochloride, 98% (S,S)-PDP](/img/structure/B6336337.png)

![Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336357.png)

![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336365.png)